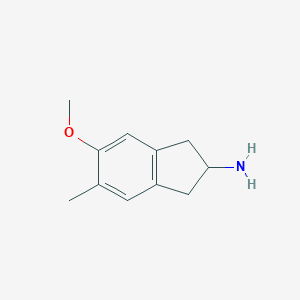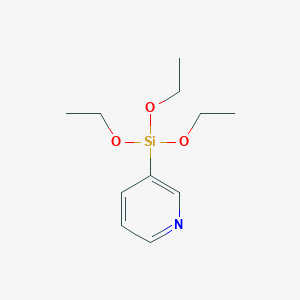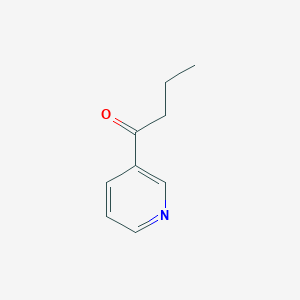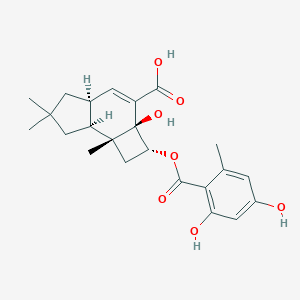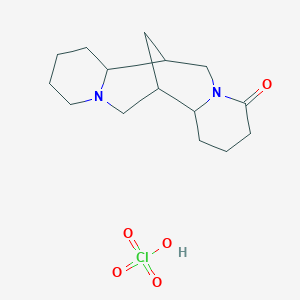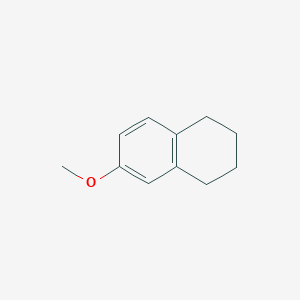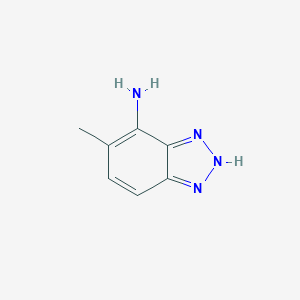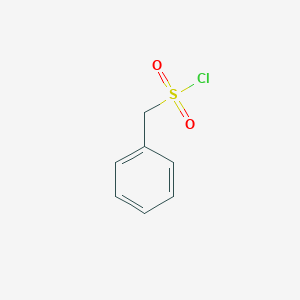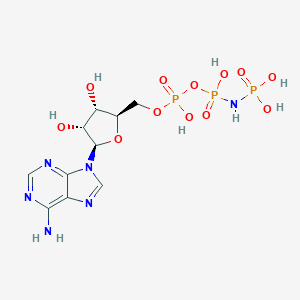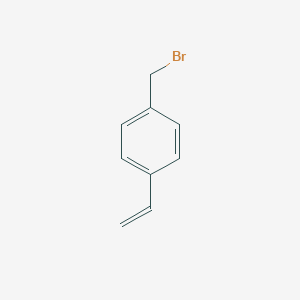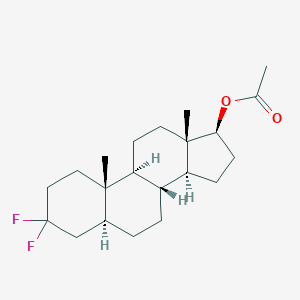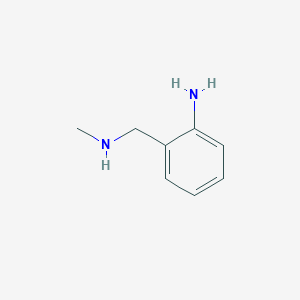
2-(Methylaminomethyl)aniline
Vue d'ensemble
Description
2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2. It is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .
Molecular Structure Analysis
The molecular structure of 2-(Methylaminomethyl)aniline consists of an amine attached to a benzene ring. The compound has a molecular weight of 136.19 g/mol .
Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .
Physical And Chemical Properties Analysis
2-(Methylaminomethyl)aniline has a boiling point of 114-118 °C (Press: 10 Torr) and a density of 1.021±0.06 g/cm3 (Predicted). Its pKa value is 9.53±0.10 (Predicted) .
Applications De Recherche Scientifique
1. Methylation of Anilines
- Summary of Application: The compound is used in the methylation of anilines, a process catalyzed by cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
- Methods of Application: The procedure involves a hydrogen autotransfer process that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
2. Electrochemical Oxidation of Amines
- Summary of Application: “2-(Methylaminomethyl)aniline” can be used in the electrochemical oxidation of amines, an essential alternative to conventional chemical transformation . This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
- Methods of Application: The oxidation mechanism of amines involves either direct oxidation at different electrode surfaces or indirect oxidation by a reversible redox molecule, in which the reactive form was generated in situ .
- Results or Outcomes: The electrochemical oxidation of amines has been extensively researched over the past seven decades .
3. Antitumor Drug Development
- Summary of Application: “2-(Methylaminomethyl)aniline” is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application: The study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
- Results or Outcomes: Compound 18c emerged as a standout candidate .
4. N-Alkylation of Amines
- Summary of Application: “2-(Methylaminomethyl)aniline” is used in the N-alkylation of amines, a widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application: The transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . The process involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
- Results or Outcomes: The process allows the effective methylation of amines with methanol to selectively give N-methylanilines .
5. Reaction with Methyl Radicals
- Summary of Application: “2-(Methylaminomethyl)aniline” is used in the reaction with methyl radicals over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) .
- Methods of Application: The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G level of theory .
- Results or Outcomes: The H-abstraction from the −NH2 group of aniline (to form P1 (C6H5NH + CH4)) has been found to compete with the CH3-addition on the C atom at the ortho site of aniline (to form IS2) .
6. Precursor in Chemical Industry
- Summary of Application: “2-(Methylaminomethyl)aniline” is a crucial feedstock in the chemical industry. It is the precursor to many chemicals used in the production of pharmaceuticals, dyes, plastics, and rubber .
- Methods of Application: It is used in the synthesis of a number of pharmaceuticals, including paracetamol and aspirin .
- Results or Outcomes: Many industrial processes, encompassing both the manufacture and application of aniline, have substantially contributed to the rise in atmospheric aniline emissions .
4. N-Alkylation of Amines
- Summary of Application: “2-(Methylaminomethyl)aniline” is used in the N-alkylation of amines, a widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application: The transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . The process involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
- Results or Outcomes: The process allows the effective methylation of amines with methanol to selectively give N-methylanilines .
5. Reaction with Methyl Radicals
- Summary of Application: “2-(Methylaminomethyl)aniline” is used in the reaction with methyl radicals over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) .
- Methods of Application: The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G level of theory .
- Results or Outcomes: The H-abstraction from the −NH2 group of aniline (to form P1 (C6H5NH + CH4)) has been found to compete with the CH3-addition on the C atom at the ortho site of aniline (to form IS2) .
6. Precursor in Chemical Industry
- Summary of Application: “2-(Methylaminomethyl)aniline” is a crucial feedstock in the chemical industry. It is the precursor to many chemicals used in the production of pharmaceuticals, dyes, plastics, and rubber .
- Methods of Application: It is used in the synthesis of a number of pharmaceuticals, including paracetamol and aspirin .
- Results or Outcomes: Many industrial processes, encompassing both the manufacture and application of aniline, have substantially contributed to the rise in atmospheric aniline emissions .
Safety And Hazards
Orientations Futures
The future directions in the research and development of anilines, including 2-(Methylaminomethyl)aniline, involve finding versatile ways to make anilines from abundant chemicals . There is also interest in developing new reactions that can fundamentally alter the idea of what can be used as a building block in the synthesis of anilines .
Propriétés
IUPAC Name |
2-(methylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWNJISZHGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473381 | |
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylaminomethyl)aniline | |
CAS RN |
1904-69-4 | |
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



